
(3-(Trifluoromethyl)pyridin-2-yl)methanol
Overview
Description
(3-(Trifluoromethyl)pyridin-2-yl)methanol is an organic compound with the chemical formula C7H6F3NO. It is a colorless to pale yellow crystalline solid that is soluble in water and organic solvents such as ethanol and dimethylformamide . This compound is commonly used as a substrate or intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-(Trifluoromethyl)pyridin-2-yl)methanol is typically synthesized through the reaction of 1-(Trifluoromethyl)pyridine with methanol . The reaction can be catalyzed by acids or Lewis acids to facilitate the process . The general reaction scheme is as follows:
1-(Trifluoromethyl)pyridine+Methanol→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethyl group and hydroxyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethylpyridine carboxylic acid.
Reduction: Formation of trifluoromethylpyridine alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in (3-(Trifluoromethyl)pyridin-2-yl)methanol enhances its biological activity, making it a valuable intermediate in the synthesis of therapeutic agents. Its applications include:
- Neurological Disorders : The compound is being explored for its role in developing drugs targeting conditions such as depression and anxiety. Research indicates that related trifluoromethyl compounds exhibit antidepressant-like effects by modulating serotonergic and noradrenergic systems .
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes associated with various diseases, enhancing its potential as a drug candidate.
Case Study: Antidepressant Activity
A study highlighted the potential of trifluoromethyl-substituted compounds to interact with serotonin receptors, suggesting that this compound may exhibit similar properties. Behavioral tests in animal models showed significant promise for future therapeutic applications.
Agricultural Chemicals
In the agrochemical sector, this compound serves as a building block for formulating pesticides and herbicides. The trifluoromethyl group contributes to the potency and effectiveness of these agrochemicals while promoting environmentally friendly practices .
Material Science
This compound is utilized in the creation of advanced materials, including polymers and coatings that require specific properties such as chemical resistance and durability. Its unique physicochemical properties make it suitable for applications in various industrial processes .
Analytical Chemistry
This compound acts as a reference standard in analytical methods, aiding researchers in the precise identification and quantification of similar compounds in complex mixtures. Its stability under various conditions makes it an ideal candidate for use in laboratory settings .
Mechanism of Action
The mechanism by which (3-(Trifluoromethyl)pyridin-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- **5-(Trifluoromethyl)pyridin-2-yl)methanol
- **2-(Trifluoromethyl)pyridin-3-yl)methanol
- **4-(Trifluoromethyl)pyridin-2-yl)methanol
Uniqueness
(3-(Trifluoromethyl)pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group and hydroxyl group on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Biological Activity
The compound (3-(trifluoromethyl)pyridin-2-yl)methanol is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a trifluoromethyl group and a hydroxymethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's reactivity and influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
- Hydroxymethylation , often achieved via nucleophilic substitution reactions.
These synthetic pathways allow for the production of the compound in a laboratory setting, facilitating further biological evaluation.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties, which can be summarized as follows:
Structure-Activity Relationship (SAR)
Studies on SAR have demonstrated that modifications to the pyridine ring significantly affect biological activity. For example, substituents at different positions on the ring can enhance or diminish potency against specific biological targets.
A comparative analysis with structurally similar compounds highlights these differences:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-Methylpyridine | Methyl group at 2-position | Antimicrobial | Simpler structure; lacks trifluoromethyl |
6-(Trifluoromethyl)pyridin-3-ol | Hydroxy group at 3-position | Anticancer | Hydroxy group changes reactivity |
5-Fluoro-6-methoxypyridine | Fluoro instead of trifluoro | Neuroactive | Fluoro group alters electronic properties |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to interference with bacterial fatty acid synthesis pathways .
- Anticancer Potential : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
- Enzyme Inhibition Studies : Research has identified that this compound acts as an inhibitor for specific protein kinases, which are crucial in various signaling pathways involved in cancer and other diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (3-(Trifluoromethyl)pyridin-2-yl)methanol, and what key intermediates are involved?
Methodological Answer: The synthesis of this compound typically involves two primary routes:
- Route 1: Reduction of a Carbonyl Intermediate
- Step 1: Start with a halogenated pyridine derivative (e.g., 2-chloro-3-(trifluoromethyl)pyridine).
- Step 2: Introduce a formyl group at the 2-position via formylation or lithiation followed by quenching with dimethylformamide (DMF).
- Step 3: Reduce the aldehyde to the alcohol using LiAlH4 or NaBH4 in anhydrous THF or Et2O .
- Route 2: Hydrolysis of Protected Alcohols
- Step 1: Synthesize an ester-protected intermediate (e.g., methyl ester) via nucleophilic substitution.
- Step 2: Hydrolyze under basic conditions (e.g., NaOH in methanol/water) to yield the alcohol .
Key Intermediates:
Intermediate | Role | Reference |
---|---|---|
2-Chloro-3-(trifluoromethyl)pyridine | Halogenated precursor | |
Pyridine-3-carbaldehyde | Reduction precursor | |
Methyl ester derivatives | Hydrolysis precursor |
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- <sup>1</sup>H NMR: Identify protons adjacent to the trifluoromethyl group (deshielded signals at δ 8.5–9.0 ppm for pyridine ring protons) .
- <sup>19</sup>F NMR: Confirm the presence of the CF3 group (singlet near δ -60 to -70 ppm) .
- Mass Spectrometry (LCMS):
- Molecular ion peak [M+H]<sup>+</sup> at m/z 178 (calculated for C7H6F3NO) .
- HPLC:
- Retention time ~0.29 minutes under acidic mobile phase conditions (e.g., 0.1% formic acid in acetonitrile/water) .
- X-ray Crystallography:
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to enhance the yield of this compound during synthesis?
Methodological Answer: Optimization strategies include:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for formylation steps to stabilize intermediates .
- Temperature Control: Conduct reductions at 0–5°C to minimize side reactions (e.g., over-reduction).
- Catalyst Selection: Use Pd/C or Raney Ni for hydrogenolysis of protective groups .
- Design of Experiments (DoE): Apply factorial designs to evaluate interactions between temperature, solvent, and stoichiometry .
Example Optimization Table:
Parameter | Range Tested | Optimal Condition | Yield Improvement |
---|---|---|---|
Reduction Temperature | -10°C to 25°C | 0°C | +15% |
LiAlH4 Equivalents | 1.0–2.5 eq. | 1.5 eq. | +20% |
Q. What approaches are used to resolve discrepancies between computational models and experimental observations in the reactivity of this compound?
Methodological Answer:
- Mechanistic Probes:
- Isotopic labeling (e.g., <sup>2</sup>H or <sup>18</sup>O) to track reaction pathways .
- Advanced Computational Methods:
- In Situ Spectroscopy:
- Use <sup>19</sup>F NMR to monitor intermediate formation during reactions .
Case Study:
A DFT-predicted nucleophilic attack at the pyridine 2-position contradicted experimental regioselectivity. <sup>19</sup>F NMR revealed steric hindrance from the CF3 group redirected reactivity to the 4-position, prompting a revised mechanism .
Properties
IUPAC Name |
[3-(trifluoromethyl)pyridin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPMBJXMICOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397175 | |
Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-44-9 | |
Record name | 3-(Trifluoromethyl)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131747-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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